molecular formula C21H16ClF3N6O B13576263 N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide

N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B13576263
M. Wt: 460.8 g/mol
InChI Key: GXMXCGUJSREOET-UHFFFAOYSA-N
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Description

N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring.

    Amination: Introduction of the amino group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring can be achieved through nucleophilic substitution reactions.

    Substitution on the Phenyl Ring: The 2-chlorophenyl group is introduced via electrophilic aromatic substitution or through a coupling reaction.

    Attachment of the Acetamide Group: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound’s pyrazolo[3,4-d]pyrimidine core is of interest due to its potential activity against various biological targets. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-phenylacetamide
  • N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, potentially making it more effective or selective in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H16ClF3N6O

Molecular Weight

460.8 g/mol

IUPAC Name

N-[4-(4-amino-1-methylpyrazolo[3,4-d]pyrimidin-3-yl)-2-chlorophenyl]-2-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H16ClF3N6O/c1-31-20-17(19(26)27-10-28-20)18(30-31)12-5-6-15(14(22)9-12)29-16(32)8-11-3-2-4-13(7-11)21(23,24)25/h2-7,9-10H,8H2,1H3,(H,29,32)(H2,26,27,28)

InChI Key

GXMXCGUJSREOET-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C(=N1)C3=CC(=C(C=C3)NC(=O)CC4=CC(=CC=C4)C(F)(F)F)Cl)N

Origin of Product

United States

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